2,3,6-Trifluorophenylacetic acid

Description

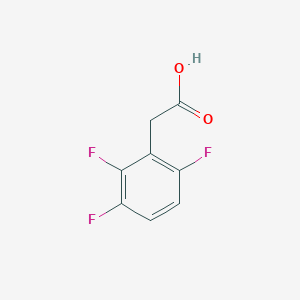

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,6-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAZASHLGLHKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380722 | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-23-7 | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,6 Trifluorophenylacetic Acid

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of 2,3,6-trifluorophenylacetic acid often rely on multi-step processes involving well-understood reaction mechanisms. These routes, while effective, may sometimes involve harsh conditions or reagents.

Hydrolysis of Ethyl 2-(2,3,6-Trifluorophenyl)acetate

A straightforward and common method for the preparation of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 2-(2,3,6-trifluorophenyl)acetate. prepchem.com This reaction is typically carried out under basic conditions.

The process involves dissolving ethyl 2-(2,3,6-trifluorophenyl)acetate in an alcohol, such as ethanol, and then adding a strong base like sodium hydroxide (B78521). prepchem.com The mixture is heated to facilitate the saponification of the ester. prepchem.com Following the completion of the reaction, the mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to precipitate the desired this compound as a solid, which can then be isolated. prepchem.com

A typical experimental procedure is detailed in the table below:

| Reactant | Quantity | Reagent | Quantity | Conditions | Product Yield |

| Ethyl 2-(2,3,6-Trifluorophenyl)acetate | 16.2 g | 3N Sodium Hydroxide | 200 ml | Stirred at 70°C for one hour in ethanol. | 13.9 g |

| 6N Hydrochloric Acid | 120 ml | Added after cooling to precipitate product. |

Grignard Reagent-Mediated Approaches to Trifluorophenylacetic Acids

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds, and their application in the synthesis of trifluorophenylacetic acids is a notable classical approach. This method typically involves the formation of a Grignard reagent from a bromotrifluorobenzene, followed by subsequent reactions to build the acetic acid side chain.

The initial step in this sequence involves the reaction of a bromotrifluorobenzene, such as 1-bromo-2,3,6-trifluorobenzene, with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,3,6-trifluorophenylmagnesium bromide. This organometallic intermediate can then be reacted with an allylating agent, like allyl bromide. This coupling reaction results in the formation of an allyl-substituted trifluorobenzene, for instance, 1-allyl-2,3,6-trifluorobenzene.

The olefinic double bond in the allyl-substituted trifluorobenzene intermediate can be cleaved through oxidation to yield the desired carboxylic acid. A common and effective method for this transformation is ozonolysis. In this process, the allyl-trifluorobenzene is treated with ozone (O₃), followed by a workup step. An oxidative workup, for example with hydrogen peroxide (H₂O₂), will directly convert the intermediate ozonide to the corresponding carboxylic acid, this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1-Bromo-2,3,6-trifluorobenzene | 1. Mg, anhydrous ether; 2. Allyl bromide | 1-Allyl-2,3,6-trifluorobenzene |

| 2 | 1-Allyl-2,3,6-trifluorobenzene | 1. O₃; 2. H₂O₂ (oxidative workup) | This compound |

Approaches involving Aryl Halides with Varying Substituents

The synthesis of phenylacetic acid derivatives can be achieved through the coupling of aryl halides with a suitable two-carbon building block. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for this purpose. In this approach, a substituted aryl halide can be coupled with a reagent that provides the acetic acid moiety.

For instance, a substituted bromotrifluorobenzene could be coupled with a boronic acid derivative of an acetate (B1210297) ester under palladium catalysis. Subsequent hydrolysis of the resulting ester would yield the desired substituted this compound. The versatility of this method allows for the introduction of various substituents on the phenyl ring by starting with the appropriately substituted aryl halide. While specific examples for the 2,3,6-trifluoro isomer are not extensively detailed in readily available literature, the general applicability of palladium-catalyzed cross-coupling reactions to the synthesis of substituted aryl acetic acids is a well-established principle in organic synthesis. inventivapharma.comacs.org

Advanced and Green Chemistry Synthetic Strategies

One promising green strategy for the synthesis of compounds like this compound involves the use of biocatalysts. For the oxidative cleavage of the olefin intermediate (as described in section 2.1.2.2), an alternative to ozonolysis is the use of enzymes. Laccase-catalyzed oxidation of allylbenzene (B44316) derivatives has been explored as a greener equivalent to traditional ozonolysis. prepchem.com This biocatalytic method can achieve the oxidative cleavage of the double bond under milder conditions and avoids the use of hazardous ozone. The reaction can be sensitive to the substitution pattern on the benzene (B151609) ring, but it represents a significant step towards more sustainable chemical production. prepchem.com

| Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Ozonolysis | Laccase-catalyzed oxidation | Avoids hazardous ozone, milder reaction conditions, biodegradable catalyst. |

Enzymatic Synthesis of Fluorinated Compounds

The use of enzymes in synthesizing fluorinated compounds represents a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis can achieve selective fluorination under mild conditions, which is often a significant challenge for chemists. nih.gov The direct formation of a carbon-fluorine (C-F) bond is considered the most effective enzymatic method. nih.gov

Several classes of enzymes have been identified and engineered for their ability to interact with organofluorine compounds, either by creating the C-F bond or by modifying molecules that already contain fluorine.

Fluorinase: This is a unique enzyme capable of catalyzing the formation of a C-F bond, making it a highly promising tool for synthesizing fluorine-containing compounds. tcichemicals.com Discovered in Streptomyces cattleya, fluorinase facilitates the reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). tcichemicals.comnih.gov This enzymatic approach has opened new avenues for the biotechnological production of fluorinated molecules, including radiotracers for PET imaging. nih.govresearchgate.net The enzyme's loop structure is key to its ability to form the C-F bond. nih.gov

P450 Enzymes: Cytochrome P450 enzymes are versatile monooxygenases that can catalyze a wide range of reactions, including hydroxylation, epoxidation, and C-C bond formation. nih.gov This versatility allows for the synthesis of various fluorinated compounds. nih.gov For instance, engineered P450 enzymes have been used to introduce fluoroalkyl groups into molecules with high stereoselectivity. nih.govmdpi.com While P450s are more commonly known for metabolizing fluorinated compounds, such as in the biotransformation of 6:2 FTSA in earthworms, their synthetic potential is significant. nih.gov They can perform reactions like hydroxylation on fluorinated substrates, and have even been shown to be involved in the oxidative defluorination of aromatic compounds. nih.govmanchester.ac.uk

Fluoroacetate (B1212596) Dehalogenases (FAcDs): These enzymes specialize in the cleavage of the highly stable C-F bond in fluoroacetate. researchgate.netbiorxiv.org The catalytic mechanism typically involves an Asp-His-Asp triad (B1167595) and proceeds via an SN2 reaction, where an aspartate residue acts as a nucleophile. biorxiv.org While their natural function is detoxification, these enzymes are subjects of intense research for bioremediation and have been engineered to expand their substrate scope beyond simple fluoroacetate to other non-natural organofluorides. biorxiv.orgnih.gov Studies have shown they can act on monofluoroacetate and difluoroacetate. nih.govacs.org The catalytic process involves C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer. nih.govresearchgate.net

| Enzyme Type | Primary Function in Fluorine Chemistry | Example Reaction |

| Fluorinase | Catalyzes the formation of a C-F bond. tcichemicals.com | S-adenosyl-L-methionine (SAM) + F⁻ → 5'-fluoro-5'-deoxyadenosine (5'-FDA). tcichemicals.com |

| P450 Enzymes | Catalyze diverse reactions on fluorinated substrates (e.g., hydroxylation, defluorination). nih.gov | Oxidative defluorination of fluorinated drug molecules. manchester.ac.uk |

| Fluoroacetate Dehalogenases | Catalyze the hydrolytic cleavage of a C-F bond. researchgate.net | Fluoroacetate → Glycolate + F⁻. researchgate.net |

To overcome the limitations of single-enzyme reactions and to mimic natural metabolic pathways, scientists are developing multi-enzyme cascade reactions. mdpi.com These systems can be organized in flow reactors, allowing for the synthesis of complex molecules through a series of sequential enzymatic steps. mdpi.com By combining enzymes from different sources, novel synthetic pathways can be created. mdpi.com The use of whole cells in such systems is cost-effective as it circumvents the need for enzyme purification and provides natural cofactor regeneration. mdpi.com This approach holds potential for producing complex, non-natural fluorinated aromatic compounds by arranging different enzymes, such as P450s and others, in a synthetic cascade to perform sequential modifications on a fluorinated aromatic precursor.

Organic Electrolysis for Fluorine-Containing Aromatic Carboxylic Acids

Organic electrolysis offers a powerful and sustainable method for synthesizing valuable chemical compounds. In the context of fluorinated molecules, electrochemical methods can be used for selective fluorination or for functionalizing fluorine-containing precursors. acs.org Flow electrolysis cells, in particular, provide improved performance, selectivity, and reproducibility compared to traditional batch setups, making the technology more accessible for synthetic organic chemistry labs. acs.org

A notable application of organic electrolysis is the regioselective synthesis of fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide (CO₂). hokudai.ac.jp This method provides access to new fluorinated building blocks that are often difficult to prepare using conventional techniques. hokudai.ac.jp Researchers have successfully synthesized a variety of these carboxylic acids in good yields. hokudai.ac.jp This approach is particularly relevant as the resulting acids are promising precursors for pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jp While not specific to this compound, the principle of iron-catalyzed hydrocarboxylation of aryl alkenes with CO₂ demonstrates a highly regioselective method to produce α-aryl carboxylic acids, suggesting a potential pathway for related structures. nih.gov

Catalytic Asymmetric Fluorination

The development of catalytic asymmetric fluorination methods is a major focus in modern organofluorine chemistry, aiming to create chiral molecules with a fluorine atom attached to a stereogenic center. benthamdirect.comrsc.org These methods are broadly divided into nucleophilic and electrophilic fluorinations. rsc.orgthieme.de Significant progress has been made, particularly in catalytic electrophilic enantioselective approaches, to construct carbon-fluorine quaternary stereogenic centers. nih.gov The introduction of fluorine can have a massive effect on the stereochemical outcome of metal-catalyzed asymmetric transformations. rsc.org

Asymmetric electrophilic fluorination has proven to be a particularly effective strategy for producing chiral organofluorine compounds. benthamdirect.com This approach often involves the use of a chiral catalyst to control the facial selectivity of the fluorination of a prochiral nucleophile, such as an enolate or enamine. nih.govbeilstein-journals.org

Key components of this methodology include:

Fluorinating Reagents: Electrophilic N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. thieme-connect.com

Chiral Catalysts: Transition-metal complexes, such as those based on palladium with chiral ligands (e.g., BINAP), have been successfully applied. thieme-connect.com Chiral phosphoric acids and cinchona alkaloids have also been used to induce enantioselectivity. rsc.orggoogle.com

For example, the catalytic enantioselective fluorination of α-cyanoalkylphosphonates has been achieved with excellent enantioselectivity (80–91% ee) using a chiral palladium complex. thieme-connect.com Similarly, the fluorination of β-ketoesters catalyzed by a chiral scandium complex afforded α-fluorinated products with up to 84% ee. rsc.org These examples highlight the power of chiral catalysts to direct the stereochemical outcome of electrophilic fluorination, a principle that could be applied to precursors of trifluorophenylacetic acids to generate chiral derivatives.

| Catalyst System | Substrate Type | Fluorinating Agent | Outcome |

| Chiral Palladium Complex | α-Cyanoalkylphosphonates | NFSI | High yields and enantioselectivity (up to 91% ee). thieme-connect.com |

| Chiral Scandium/CPA Complex | β-Ketoesters | N/A | Good enantioselectivity (78–84% ee). rsc.org |

| Bis-cinchona alkaloid | 4-substituted isoxazolinones | NFSI | Good yields and enantioselectivity (up to 85% ee). nih.gov |

Asymmetric Elaboration of Fluorinated Substrates (e.g., Allylic Alkylation, Mannich Addition)

The synthesis of chiral molecules containing fluorine, such as derivatives of this compound, often relies on the asymmetric elaboration of fluorinated substrates. This approach is critical for creating stereocenters with high precision, which is essential in medicinal chemistry. nih.gov Two powerful methods for this purpose are asymmetric allylic alkylation (AAA) and the asymmetric Mannich reaction.

Asymmetric Allylic Alkylation (AAA): This method forges a carbon-carbon bond, creating up to two adjacent chiral centers. nih.gov Palladium-catalyzed AAA of α-aryl-α-fluoroacetonitriles, for instance, can produce multifunctional organofluorine compounds with good yields, high enantioselectivities (ee), and diastereoselectivities (dr). nih.govresearchgate.net A key challenge in these reactions is mitigating the tendency for HF elimination, which leads to highly conjugated, undesirable byproducts. nih.gov Careful optimization of reaction conditions, including the choice of palladium catalyst, ligands, and base, is crucial for success. nih.gov For example, phosphinoxazoline ligands have been shown to provide high conversion and enantioselectivities ranging from 83–99% ee. nih.gov

Asymmetric Mannich Reaction: This reaction provides an efficient route to chiral β-fluoroamines, which are important structural motifs in many drug candidates. nih.gov The direct catalytic asymmetric Mannich reaction involves the addition of a carbonyl compound to an imine, mediated by a catalyst. acs.org Using α-fluoroketones in these reactions can produce products with valuable tetrasubstituted C–F stereocenters. nih.gov For example, a dinuclear Zn-Prophenol catalyst has been used to facilitate a highly enantio- and diastereoselective Mannich reaction with fluoroketones, achieving up to 99% ee and greater than 20:1 dr. nih.gov The reaction is scalable and can be performed with low catalyst loading, making it an efficient method for accessing medicinally relevant building blocks. nih.gov

| Reaction Type | Substrate Type | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | α-Aryl-α-fluoroacetonitriles | Palladium(phosphinoxazoline) | Generates two contiguous chirality centers; achieves high enantioselectivity and up to 15:1 diastereoselectivity. | nih.govresearchgate.net |

| Asymmetric Mannich Reaction | α-Fluoroketones | Dinuclear Zn-Prophenol | Produces chiral β-fluoroamines; achieves up to 99% ee and >20:1 dr. Scalable to gram-scale. | nih.gov |

Decarboxylative and De-Oxygenative Fluorination Strategies for Phenylacetic Acid Derivatives

Decarboxylative fluorination has emerged as a powerful strategy for synthesizing organofluorines from readily available carboxylic acids. nih.gov This method involves the replacement of a carboxylic acid group with a fluorine atom, often proceeding through a radical intermediate. nih.gov Various techniques, including those catalyzed by silver, photoredox catalysts, or electrochemical means, have been developed for aliphatic carboxylic acids. nih.govnih.govnih.gov

A novel strategy for the fluorination of phenylacetic acid derivatives involves the use of a charge-transfer complex formed between an electrophilic fluorinating agent, such as Selectfluor, and a Lewis base like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgacs.org A key feature of this method is its divergent selectivity, which is critically dependent on the solvent system. organic-chemistry.orgnih.govmpg.de

In aqueous conditions (e.g., acetone/water), the reaction proceeds via a single-electron transfer (SET) mechanism. The water and base facilitate the deprotonation of the carboxylic acid, and the resulting carboxylate undergoes oxidation, triggering decarboxylation to form a carbon-centered radical. This radical then reacts with Selectfluor to yield the decarboxylated-fluorinated product. acs.orgmpg.de

In non-aqueous conditions (e.g., acetonitrile), the reaction selectively produces α-fluoro-α-arylcarboxylic acids. In the absence of water, the phenylacetic acid is not significantly deprotonated, and the reaction instead proceeds through a hydrogen atom transfer (HAT) mechanism, leading to direct fluorination at the benzylic position without loss of the carboxyl group. acs.orgmpg.de

This solvent-dependent switch allows for controlled access to two distinct classes of fluorinated products from the same starting material. mpg.de

| Reaction Conditions | Dominant Mechanism | Product Type | Reference |

|---|---|---|---|

| Selectfluor/DMAP in Acetone/Water | Single-Electron Transfer (SET) | Decarboxylative Fluorination | acs.orgmpg.deresearchgate.net |

| Selectfluor/DMAP in Acetonitrile (non-aqueous) | Hydrogen Atom Transfer (HAT) | α-Fluoro-α-arylcarboxylic Acid | acs.orgmpg.deresearchgate.net |

Electrochemical methods offer a sustainable and environmentally friendly approach to decarboxylative fluorination, using electric current as a traceless oxidant and avoiding the need for stoichiometric chemical oxidants. nih.gov This technique, sometimes referred to as fluorodecarboxylation, is applicable to a range of carboxylic acids, including aryloxyacetic and aliphatic acids. nih.govresearchgate.net

The general process involves the anodic oxidation of a carboxylate anion, which leads to the formation of a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to generate an alkyl or aryl radical. nih.govresearchgate.net The resulting radical is then trapped by a fluorine source to form the C-F bond. nih.gov Recent advancements have demonstrated that this can be achieved without the need for metal catalysts or harsh reagents. nih.gov For example, the electrosynthesis of fluoromethyl aryl ethers from aryloxyacetic acids has been successfully performed using Et₃N·5HF as both the fluoride source and the supporting electrolyte. nih.gov Similarly, hindered tertiary alkyl fluorides can be synthesized from carboxylic acids using collidinium tetrafluoroborate (B81430) as the electrolyte and fluoride donor, showcasing the method's utility and potential for scale-up using flow electrochemistry. chemrxiv.org

Green Chemistry Principles in Fluorination

The field of fluorine chemistry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign synthetic methods. tandfonline.comresearchgate.net This shift is driven by the need to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. tandfonline.comsciencedaily.com Traditional fluorination methods often employed toxic and difficult-to-handle reagents like elemental fluorine (F₂) or required harsh conditions. tandfonline.comeurekalert.org Modern green approaches focus on using safer fluorinating agents, employing environmentally friendly solvents like water, and designing more efficient catalytic systems. tandfonline.comrsc.org

Solvent-free fluorination has been successfully achieved for a variety of substrates, including 1,3-dicarbonyl compounds and activated aromatic compounds, using stable, solid N-F reagents like Selectfluor™ (F-TEDA-BF₄). researchgate.net These solid-state or neat reactions can be highly efficient, often proceeding to completion without the need for catalysts. A major advantage of this protocol is the ease of product isolation; in many cases, the fluorinated product can be separated from the reaction mixture by simple vacuum sublimation, avoiding solvent-intensive chromatographic purification. researchgate.net This approach not only reduces waste but also results in low E-factor (Environmental Factor) values, a key metric in green chemistry. researchgate.net

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all reactant atoms into the final desired product. wikipedia.orgwordpress.com Reactions with high atom economy are inherently more efficient and generate less waste. wikipedia.orgskpharmteco.com In fluorination chemistry, this means moving away from reactions that use high molecular weight reagents where only a single fluorine atom is transferred, leaving the rest of the molecule as a byproduct. tandfonline.com

Strategies to improve atom economy and minimize waste include:

Catalytic Processes: Using catalysts allows for reactions to proceed with only a small amount of the catalytic agent, which is regenerated, thus not contributing to the stoichiometric waste stream. tandfonline.com

Reagent Design: Developing fluorinating agents where a larger portion of the molecule is incorporated into the product or where the byproducts are non-toxic and easily handled. sciencedaily.com For example, research into using simple and abundant fluoride salts like potassium fluoride (KF) or caesium fluoride (CsF) as the fluorine source is a key area of interest. bioengineer.orguva.nl

Waste Valorization: An innovative approach to waste minimization involves using fluorinated waste products, such as per- and polyfluoroalkyl substances (PFAS), as the fluorinating agents for new syntheses. chemrxiv.org This creates a closed-loop fluorine economy, addressing the challenge of "forever chemicals" while providing a valuable chemical feedstock. chemrxiv.orgrsc.org Similarly, photoredox-catalyzed decarboxylative fluorination has been used to upcycle polymer waste into valuable amphiphilic copolymers. digitellinc.com

By focusing on these principles, chemists can design synthetic routes to compounds like this compound that are not only effective but also economically and environmentally sustainable. nih.gov

Comparison of Synthetic Yields and Purity Profiles

The primary methods for synthesizing this compound involve the hydrolysis of its corresponding ethyl ester and multi-step syntheses starting from more basic fluorinated precursors. Each approach presents a distinct profile in terms of yield and the purity of the resulting acid.

One of the most direct methods is the hydrolysis of ethyl 2-(2,3,6-trifluorophenyl)acetate. In a typical procedure, the ester is treated with a base, such as sodium hydroxide in an alcoholic solvent, followed by acidification to precipitate the carboxylic acid. A specific example of this method involves dissolving ethyl 2-(2,3,6-trifluorophenyl)acetate in ethanol, followed by heating with aqueous sodium hydroxide. Subsequent acidification with hydrochloric acid yields this compound as white crystals. Based on the reported reactant and product masses (16.2 g of the ethyl ester yielding 13.9 g of the acid), the calculated molar yield for this hydrolysis step is approximately 98.6%. While the yield is high, the purity of the product from this specific reported synthesis was not explicitly stated, though the description of the product as "white crystals" suggests a relatively pure substance was obtained.

Alternative, more complex synthetic strategies have also been documented, though detailed experimental data with yields and purities for the final conversion to this compound are not always available in publicly accessible, non-commercial literature. For instance, a common precursor for fluorinated phenylacetic acids is the corresponding benzyl (B1604629) cyanide. The compound 2,3,6-Trifluorobenzyl cyanide, a direct precursor to the target acid via hydrolysis, is commercially available with a reported purity of 98.0%. The hydrolysis of this nitrile would represent another synthetic route, though specific yield and purity data for this conversion are not detailed in the available literature.

The table below summarizes the findings on the synthetic yields and purity for the hydrolysis of ethyl 2-(2,3,6-trifluorophenyl)acetate.

| Synthetic Method | Starting Material | Yield (%) | Purity (%) | Source |

| Hydrolysis of ethyl ester | Ethyl 2-(2,3,6-trifluorophenyl)acetate | ~98.6 | Not Stated | |

| Hypothetical Hydrolysis of Nitrile | 2,3,6-Trifluorobenzyl cyanide | N/A | N/A |

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 2,3,6-Trifluorophenylacetic acid allows for the identification and characterization of the hydrogen atoms within the molecule. The spectrum reveals distinct signals for the methylene (-CH₂-) protons of the acetic acid moiety and the aromatic protons on the trifluorophenyl ring.

The methylene protons typically appear as a singlet, indicating their chemical equivalence. The aromatic region of the spectrum is more complex due to the coupling between the remaining aromatic protons and the adjacent fluorine atoms. The chemical shifts and coupling constants of these protons are highly sensitive to their position relative to the fluorine substituents and the carboxylic acid group. While a specific, publicly available, fully analyzed high-resolution spectrum for this compound is not readily found in the searched literature, typical chemical shift ranges for similar phenylacetic acid structures can be referenced. For instance, the methylene protons in phenylacetic acid itself appear around 3.6 ppm, and the aromatic protons are observed between 7.2 and 7.4 ppm. The electron-withdrawing nature of the fluorine atoms in this compound would be expected to shift the resonances of the aromatic protons downfield.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| -CH₂- | ~3.7 | Singlet (s) | N/A |

| Aromatic-H | ~7.0 - 7.5 | Multiplet (m) | J(H,H) and J(H,F) couplings |

| -COOH | ~11-12 | Broad Singlet (br s) | N/A |

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the analysis of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the context of this compound, ¹⁹F NMR provides distinct signals for each of the three fluorine atoms on the phenyl ring, with their chemical shifts being highly indicative of their electronic environment.

Furthermore, ¹⁹F NMR is particularly valuable for diastereomeric analysis. If this compound were to be derivatized with a chiral auxiliary or be part of a chiral molecule, the fluorine atoms would become diastereotopic. This would result in separate signals in the ¹⁹F NMR spectrum for each diastereomer, allowing for the determination of diastereomeric excess (d.e.). The significant chemical shift dispersion often observed in ¹⁹F NMR makes it a more sensitive method for resolving diastereomers compared to ¹H NMR in many cases. While specific ¹⁹F NMR data for this compound was not found in the provided search results, the general principle remains a key application in the characterization of chiral fluorinated compounds.

| Fluorine Atom | Expected Chemical Shift Range (ppm) |

| F-2 | Varies based on substitution |

| F-3 | Varies based on substitution |

| F-6 | Varies based on substitution |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid and the substituted aromatic ring.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A sharp and intense absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-F Stretch: Strong absorption bands in the region of 1300-1000 cm⁻¹, indicative of the carbon-fluorine bonds.

Aromatic C=C Stretch: Medium to weak absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the phenyl ring.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C-F | 1300-1000 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Aromatic C-H | >3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The molecular weight of this compound is 190.12 g/mol . nih.govsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 190. A prominent fragment would be expected from the loss of the carboxylic acid group (-COOH), resulting in a peak at m/z 145. Another common fragmentation pathway for phenylacetic acids is the cleavage of the C-C bond between the methylene group and the aromatic ring, which can lead to the formation of a trifluorotropylium ion or related fragments. Predicted m/z values for various adducts have also been calculated, such as [M+H]⁺ at 191.03145 and [M-H]⁻ at 189.01689. uni.lu

| Ion | m/z (Expected) | Description |

| [C₈H₅F₃O₂]⁺ | 190 | Molecular Ion (M⁺) |

| [C₇H₅F₃]⁺ | 145 | Loss of -COOH |

| Further Fragments | Various | Dependent on fragmentation pathways |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from any isomers or impurities that may be present.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment and isomer separation.

While a specific, validated HPLC method for this compound was not detailed in the provided search results, methods for the separation of other trifluorophenylacetic acid and trifluorobenzoic acid isomers have been developed. ekb.egresearchgate.netresearcher.life These methods typically employ a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid to control the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring absorbs, typically in the range of 205-264 nm. ekb.egresearchgate.net The retention time of this compound under specific HPLC conditions would be a key parameter for its identification and for distinguishing it from its positional isomers.

| Parameter | Typical Conditions for Isomer Separation |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid) |

| Detection | UV at ~205-264 nm |

| Flow Rate | ~1.0 mL/min |

X-Ray Crystallography for Solid-State Structure Determination (on derivatives)

The analysis of a suitable single crystal of a this compound derivative would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding, halogen bonding, and π-stacking. This information is critical for understanding the solid-state properties of these materials and for designing new molecules with desired structural features. For example, studies on amide derivatives of other substituted phenylacetic acids have successfully elucidated their molecular conformation and hydrogen-bonding networks in the solid state. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or impossible to measure experimentally. Theoretical studies on this compound can elucidate its conformational landscape, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly useful for conformational analysis, which studies the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the most significant conformational flexibility arises from the rotation around the Cα-C(O) single bond of the acetic acid side chain.

A DFT study would map the potential energy surface by systematically changing the dihedral angle between the phenyl ring and the carboxylic acid group. This would identify the most stable conformers (energy minima) and the transition states that connect them. Studies on similar molecules, such as α-cyano-α-fluorophenylacetic acid methyl ester, have used DFT to identify stable syn and anti conformations. acs.orgacs.org A similar analysis for this compound would likely reveal conformers where the C=O bond is either syn or anti to the Cα-C(phenyl) bond, with distinct relative energies and dipole moments.

Table 2: Illustrative DFT Results for Conformational Analysis of a Phenylacetic Acid Derivative

| Conformer | Dihedral Angle (Cipso-Cα-C(O)-OH) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Syn-periplanar | ~0° | 0.2 | 2.5 |

| Anti-periplanar | ~180° | 0.0 (most stable) | 1.8 |

Note: This data is illustrative, based on typical findings for phenylacetic acids. Specific values for this compound would require a dedicated computational study.

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to improve upon DFT and Hartree-Fock calculations by including electron correlation. worldscientific.comresearchgate.net Second-order Møller-Plesset theory (MP2) is particularly valuable for obtaining more accurate energy differences between conformers. aip.org Because conformational energy differences can be very small (often less than 1-2 kcal/mol), the higher accuracy of MP2 is often necessary for reliable predictions. acs.org

In the study of this compound, MP2 calculations would be performed on the geometries of the stable conformers previously optimized using DFT. This would provide a refined value for their relative stability. For example, in the analysis of α-cyano-α-fluorophenylacetic acid methyl ester, MP2 calculations established a small energy difference of 0.9 kcal/mol between the two stable conformers, providing a high-confidence prediction of their relative populations. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization of electron density within a molecule. unibo.it It reinterprets the complex molecular wave function in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. A key application of NBO analysis is the investigation of hyperconjugation—stabilizing interactions that result from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.netfrontiersin.org

For this compound, NBO analysis could quantify the hyperconjugative effects that influence its conformational stability and the electronic effects of the fluorine substituents. This involves calculating the second-order perturbation theory energy of interaction, E(2), between donor and acceptor NBOs. frontiersin.org Studies on related fluorinated molecules have used NBO to identify key hyperconjugative interactions, such as σ → σ* and π → σ*, which are responsible for conformational preferences. acs.orgnih.gov For instance, the stability of a particular conformer might be explained by a strong hyperconjugative interaction between a C-H or C-C bonding orbital (donor) and an adjacent C-F or C=O antibonding orbital (acceptor).

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in a Fluorophenylacetic Acid Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Type of Interaction |

| σ(Cα-H) | σ(Cphenyl-F) | 1.2 | Vicinal Hyperconjugation |

| σ(Cphenyl-Cα) | σ(C=O) | 2.5 | Stabilizing delocalization |

| π(Cphenyl) | σ(Cα-C(O)) | 3.1 | π-system to side-chain delocalization |

| LP(O) | σ(Cα-C(O)) | 0.8 | Lone pair delocalization |

aE(2) estimates the stabilization energy from the i → j interaction. This data is illustrative and based on principles demonstrated in studies of analogous compounds like α-cyano-α-fluorophenylacetic acid ester. acs.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or activities of chemicals based on their molecular structure. unibo.itnih.gov A QSAR model can be developed to predict the acidity constant (pKa) of this compound by correlating it with calculated molecular descriptors from a series of related compounds.

The development of a pKa prediction model involves several steps:

Data Collection: Gathering a dataset of substituted phenylacetic acids with experimentally measured pKa values.

Descriptor Calculation: For each molecule in the dataset, a variety of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that relates the descriptors to the pKa. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. unibo.it

For fluorinated carboxylic acids, descriptors that capture the strong electron-withdrawing nature of fluorine atoms would be particularly important. Current time information in Houston, TX, US. Such a model could accurately predict the pKa of this compound and other new analogues.

Table 4: Illustrative QSAR Model for Predicting pKa of Substituted Phenylacetic Acids

| Compound | Sum of Hammett Constants (Σσ) | Calculated LogP | Experimental pKa | Predicted pKa |

| Phenylacetic acid | 0.00 | 1.41 | 4.31 | 4.28 |

| 4-Chlorophenylacetic acid | 0.23 | 1.98 | 4.19 | 4.15 |

| 4-Nitrophenylacetic acid | 0.78 | 1.43 | 3.85 | 3.88 |

| This compound | 1.08 (estimated) | 1.70 | N/A | ~3.5 (predicted) |

Note: This table presents a simplified, hypothetical QSAR model for illustrative purposes. An actual model would use a larger set of descriptors and compounds.

Advanced Applications and Research Prospects of 2,3,6 Trifluorophenylacetic Acid

Role as a Key Building Block in Complex Chemical Synthesis

2,3,6-Trifluorophenylacetic acid is a versatile fluorinated intermediate primarily utilized in the pharmaceutical and agrochemical industries. Its structural features, including the trifluorinated phenyl ring and the carboxylic acid moiety, make it a valuable building block for the synthesis of more complex molecules. The presence and position of the fluorine atoms can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final products, making it a compound of interest for designing new bioactive molecules.

The compound's utility is demonstrated in its application as a precursor for various chemical transformations. It can undergo a range of reactions, including oxidation of the carboxylic acid group, reduction to the corresponding alcohol, and substitution of the fluorine atoms on the phenyl ring under specific conditions. Furthermore, the carboxylic acid group allows for coupling reactions with amines, a common strategy in the synthesis of a wide array of chemical entities.

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is particularly noted for its role in the development of drug candidates with potential anti-inflammatory and analgesic properties.

Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors (e.g., Sitagliptin)

While this compound is a fluorinated phenylacetic acid derivative and is relevant in the broader context of research into Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, it is crucial to note that the widely-used DPP-IV inhibitor, Sitagliptin, is synthesized from its isomer, 2,4,5-Trifluorophenylacetic acid . ossila.comnih.govgoogle.com Numerous patents and synthetic routes confirm that 2,4,5-Trifluorophenylacetic acid is the specific key intermediate for Sitagliptin. ossila.comnih.govgoogle.com

General research indicates that fluorinated phenylacetic acids, as a class of compounds, are explored for their potential as DPP-IV inhibitors for the management of type 2 diabetes. nih.gov The underlying principle is that the fluorinated phenyl group can be a key pharmacophore that interacts with the active site of the DPP-4 enzyme.

Enantioselective Synthesis Pathways for Chiral Drug Discovery

The synthesis of single-enantiomer drugs is of paramount importance in modern medicine, as different enantiomers of a chiral drug can have different pharmacological activities and safety profiles. While this compound can be a component of larger, chiral molecules, specific, well-documented enantioselective synthesis pathways employing this particular building block are not extensively reported in the available scientific literature. General strategies for enantioselective synthesis often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions to introduce chirality into a molecule. nih.govmdpi.com

Intermediate in Agrochemicals (e.g., Fungicides)

This compound is utilized as an intermediate in the synthesis of certain agrochemicals, particularly fungicides. The trifluorinated phenyl moiety is a key structural feature that can enhance the efficacy of these agricultural products against various fungal pathogens. One notable application is in the development of pyridazine-based fungicides.

A general synthetic approach to these fungicides involves the reaction of this compound with phenylglyoxylic acid under basic conditions to form a furandione derivative. This intermediate subsequently reacts with hydrazine (B178648) to yield the final pyridazine-based fungicide. ossila.com

Below is a table summarizing the key steps in the synthesis of pyridazine (B1198779) fungicides using this compound as a precursor.

| Step | Reactants | Conditions | Product |

| 1 | This compound, Phenylglyoxylic acid | Basic | Furandione derivative |

| 2 | Furandione derivative, Hydrazine | - | Pyridazine-based fungicide |

Development of Functional Materials and Polymers

The incorporation of fluorine atoms into organic molecules can lead to materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. While this compound is investigated for its potential role in optimizing functional materials, specific examples of its direct application in the development of functional materials and polymers are not widely documented in the reviewed literature.

For context, other isomers of trifluorophenylacetic acid have found applications in this area. For instance, 2,4,6-Trifluorophenylacetic acid has been used in the preparation of glucosamine-based supramolecular nanotubes for cell therapy applications. ossila.com Additionally, 2,4,5-Trifluorophenylacetic acid has been employed as an additive in the fabrication of perovskite solar cells to enhance their efficiency and stability. ossila.com

Research into Chemical Reactivity and Mechanism Studies

The chemical reactivity of this compound is centered around its two main functional groups: the carboxylic acid and the trifluorinated phenyl ring. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The presence of three electron-withdrawing fluorine atoms on the phenyl ring influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Limited specific mechanistic studies on this compound are available in the public domain. However, general principles of organic chemistry suggest that the fluorine atoms would deactivate the ring towards electrophilic aromatic substitution and potentially activate it for nucleophilic aromatic substitution under certain conditions. The specific substitution pattern of the fluorine atoms is expected to play a role in the regioselectivity of such reactions.

Recent research has also explored enzyme-mediated pathways for the synthesis of derivatives of this compound, which can offer higher selectivity and yield compared to traditional chemical methods. The fluorine substitution pattern in this compound is also predicted to enhance the metabolic stability of drug candidates derived from it, a key consideration in pharmaceutical research.

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Oxidizing agents | Oxidized carboxylic acid derivatives |

| Reduction | Reducing agents | Corresponding alcohol |

| Substitution | Nucleophiles/Electrophiles | Substituted phenyl or acid derivatives |

| Coupling | Amines, Coupling agents (e.g., N-hydroxysuccinimide, N,N'-diisopropylcarbodiimide) | Amides |

| Enzymatic Synthesis | Enzymes | Various derivatives with high selectivity |

C-F Bond Formation and Functionalization

The synthesis of this compound itself involves the formation of carbon-fluorine bonds, a cornerstone of organofluorine chemistry. One documented method for its preparation starts with 2,3,6-Trifluorobenzoic acid. This precursor undergoes a series of reactions, including nitration and subsequent chain elongation, to yield the final product. While specific details on the initial fluorination to create the trifluorinated benzene (B151609) ring are often proprietary, general methods for producing fluoroaromatics include nucleophilic aromatic substitution (SNAAr) and electrophilic fluorination. The resulting C-F bonds in this compound are exceptionally strong, yet their functionalization remains an active area of research, offering the potential to introduce new functionalities and create novel molecules. The challenge lies in the selective activation of a specific C-F bond, as their high bond dissociation energy makes them relatively inert. research-solution.com

Reaction Mechanisms of Fluorination Reactions

The mechanisms governing the formation of fluorinated aromatic compounds are complex and varied. For the synthesis of precursors to compounds like this compound, palladium-catalyzed nucleophilic fluorination is a common strategy. This process typically involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source to form an arylpalladium(II) fluoride complex. The final step is a reductive elimination that forms the C-F bond. nih.gov Quantum chemical calculations have been employed to elucidate the mechanistic details of such reactions, including the competition between SN2 pathways and the formation of difluorocarbene intermediates in certain fluorination reactions. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and improving the yields of desired fluorinated products.

Role of Fluorine in Directing Group Chemistry

The fluorine atoms on the phenyl ring of this compound play a significant role in directing further chemical transformations. Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect. In electrophilic aromatic substitution reactions, this deactivates the aromatic ring. However, fluorine can also act as a weak π-donor through its lone pairs. In the context of nucleophilic aromatic substitution, the strongly electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles. The substitution pattern in this compound, with two fluorine atoms ortho to the acetic acid side chain and one in the meta position, creates a specific electronic environment that can direct incoming substituents to particular positions on the ring. sciencemadness.org The ability of fluorine to act as a "traceless directing group" is a concept being explored to facilitate novel reaction cascades under mild conditions. organic-chemistry.org

Conformational Studies and Molecular Interactions

The three-dimensional structure and intermolecular forces of this compound are critical to understanding its behavior and potential applications.

Analysis of Conformational Preferences in Phenylacetic Acid Derivatives

The conformational preferences of phenylacetic acid and its derivatives are influenced by a variety of factors, including steric hindrance and electronic effects. Theoretical studies on related molecules, such as α-cyano-α-fluorophenylacetic acid methyl ester, have shown that stable conformations arise from the relative orientation of the C-F bond and the carbonyl group. These preferences are governed by hyperconjugative interactions between molecular orbitals. nih.govresearchgate.net For this compound, the rotation around the bond connecting the phenyl ring and the acetic acid moiety would be influenced by the presence of the ortho-fluorine atoms. The use of fluorine labeling in conjunction with 19F NMR spectroscopy has proven to be a powerful tool for the conformational analysis of ortho-phenylene oligomers, a technique that could be applied to study the conformational dynamics of this compound in solution. nih.govresearchgate.net

| Conformer | Dihedral Angle (F-C-C=O) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| Syn | ~0° | 0.0 | σ(C-H) -> π(C=O) |

| Anti | ~180° | 0.9 | σ(C-C) -> σ(C-F) |

Potential in Advanced Analytical and Diagnostic Techniques

While specific applications of this compound in advanced analytical and diagnostic techniques are not yet widely documented, the properties of fluorinated compounds suggest several promising avenues of research. Fluorinated aromatic carboxylic acids are utilized as chemical tracers in various industrial applications, and their detection is often achieved through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). wiley.com

Development of Fluorine-Containing Chiral Derivatizing Agents (CDAs)

In the field of analytical chemistry, determining the enantiomeric purity of a sample is crucial. Techniques like NMR spectroscopy, in their standard application, cannot differentiate between enantiomers. To overcome this, chiral derivatizing agents (CDAs) are employed. A CDA is a chiral molecule that reacts with a mixture of enantiomers to form a new mixture of diastereomers. wikipedia.org Since diastereomers have distinct physical properties, they can be distinguished and quantified by NMR or chromatography, thereby revealing the composition of the original enantiomeric mixture. wikipedia.org

The use of fluorine atoms in CDAs has become a powerful strategy, primarily due to the advantages of ¹⁹F NMR spectroscopy. nih.govnih.gov ¹⁹F NMR offers high sensitivity, a wide range of chemical shifts, and a lack of background signals in most biological and organic samples, which simplifies spectral analysis. nih.govyoutube.com

This compound serves as a valuable building block in this context. While not a CDA itself in its commercially available form, its structure is foundational for creating advanced CDAs. The presence of the trifluorinated phenyl ring is particularly advantageous. Researchers can chemically convert the carboxylic acid group of this compound into a reactive moiety, such as an acid chloride. This activated form can then readily react with chiral molecules like alcohols or amines in a sample to form diastereomeric esters or amides.

The strategic placement of three fluorine atoms on the phenyl ring of the resulting derivative creates a distinct and sensitive probe for ¹⁹F NMR analysis. The differing spatial arrangements of the diastereomers lead to unique magnetic environments for the fluorine nuclei, resulting in separate, quantifiable signals in the ¹⁹F NMR spectrum. This allows for precise determination of the enantiomeric excess (ee) of the analyte. acs.org

The development of new CDAs is an active area of research. For instance, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) was developed and prepared in an optically pure form to serve as a superior CDA for determining the enantiomeric excess of primary alcohols when compared to the classic Mosher's acid. wikipedia.org This highlights the ongoing effort to create more effective agents for chiral discrimination, a field where fluorinated building blocks like this compound are of significant interest.

Applications in Positron Emission Tomography (PET) (general fluorinated compounds)

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used extensively in medicine for diagnosis and research, particularly in oncology, neurology, and cardiology. openmedscience.commdpi.com The method relies on the administration of a biologically active molecule labeled with a positron-emitting radioisotope. This labeled molecule, known as a radiotracer, allows for the visualization and quantification of physiological and biochemical processes in vivo. frontiersin.orgosti.gov

The radioisotope Fluorine-18 (B77423) (¹⁸F) is the most widely used nuclide for PET imaging due to its near-ideal characteristics. mdpi.comnih.gov Its half-life of approximately 110 minutes is long enough to permit complex chemical synthesis and transport, yet short enough to minimize the radiation dose to the patient. openmedscience.comtandfonline.com Upon decay, ¹⁸F emits a low-energy positron, which travels a very short distance before annihilating with an electron. frontiersin.orgtandfonline.com This event produces two high-energy (511 keV) gamma photons that travel in opposite directions and are detected by the PET scanner, allowing for precise localization of the tracer. openmedscience.comnih.gov

The most common PET tracer is [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG), a glucose analog where a hydroxyl group is replaced by ¹⁸F. nih.govyoutube.com Cancer cells, for example, often exhibit a higher metabolic rate and increased glucose consumption compared to normal cells. openmedscience.com This leads to a higher accumulation of [¹⁸F]FDG in tumors, which appear as "hot spots" on PET images. openmedscience.comnih.gov

The success of [¹⁸F]FDG has spurred the development of a vast array of other ¹⁸F-labeled radiotracers designed to probe different biological targets and pathways. nih.govrug.nl The incorporation of fluorine into these molecules is a key aspect of medicinal chemistry, as it can modulate properties like metabolic stability and binding affinity. mdpi.com The development of novel methods to efficiently incorporate ¹⁸F into complex organic molecules remains a significant challenge and a focus of intense research in radiochemistry. frontiersin.organsto.gov.au

Below is a table of prominent fluorine-18 based PET radiotracers and their primary clinical applications.

| Radiotracer | Full Chemical Name | Primary Application |

| [¹⁸F]FDG | [¹⁸F]Fludeoxyglucose | Oncology (tumor metabolism), Neurology (brain function), Cardiology (myocardial viability) nih.govtandfonline.comnih.gov |

| [¹⁸F]FLT | [¹⁸F]Fluorothymidine | Oncology (imaging cell proliferation) nih.gov |

| [¹⁸F]FMISO | [¹⁸F]Fluoromisonidazole | Oncology (imaging tumor hypoxia) mdpi.com |

| [¹⁸F]Fdopa | [¹⁸F]Fluoro-L-DOPA | Neurology (imaging the dopaminergic system in Parkinson's disease) mdpi.com |

| [¹⁸F]Florbetapir | Not applicable | Neurology (detecting amyloid plaques in Alzheimer's disease) |

| [¹⁸F]NaF | [¹⁸F]Sodium Fluoride | Oncology (detecting bone metastases) |

This continuous development of new fluorinated probes beyond [¹⁸F]FDG is expanding the diagnostic capabilities of PET, enabling more personalized and precise medical assessments. nih.govrug.nl

Q & A

Q. What are the recommended laboratory synthesis routes for 2,3,6-Trifluorophenylacetic acid, and what critical parameters influence yield?

A three-step approach involving nucleophilic substitution, hydrolysis, and decarboxylation can be adapted from methods used for structurally similar fluorophenylacetic acids. For example, using diethyl tetrafluoroterephthalate as a starting material, hydrolysis under acidic conditions (e.g., HCl/H2O) followed by controlled decarboxylation at elevated temperatures (120–150°C) can yield >90% purity. Key parameters include reaction time, temperature control, and catalyst selection (e.g., CuCl for substitution steps) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical methods include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% by area normalization).

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes fluorine substitution patterns (e.g., δ -110 to -125 ppm for aromatic fluorines). ¹H NMR can confirm acetic acid moiety integration (δ 3.6–3.8 ppm for CH2 group) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode ([M-H]⁻ at m/z 189) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

- Storage: Keep in sealed containers at 0–6°C in a ventilated, explosion-proof area to prevent degradation .

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in fume hoods .

- Spill Management: Neutralize with sodium bicarbonate and contain using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in coupling reactions?

The electron-withdrawing nature of fluorine atoms at the 2,3,6-positions enhances the acidity of the acetic acid moiety (predicted pKa ~3.78), facilitating deprotonation for nucleophilic reactions. Comparative studies with non-fluorinated analogs show accelerated esterification rates under mild conditions (e.g., DCC/DMAP catalysis in THF) .

Q. What experimental strategies resolve low yields during the decarboxylation step in this compound synthesis?

- Catalyst Optimization: Use Cu(I) or Ag(I) salts to stabilize intermediates and reduce side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve thermal stability during decarboxylation.

- Temperature Gradients: Gradual heating (5°C/min) to 140°C minimizes decomposition .

Q. How can researchers differentiate this compound from its isomers (e.g., 2,4,5- or 3,4,5-substituted) using advanced NMR techniques?

- ¹⁹F-¹H HOESY NMR: Maps spatial proximity between fluorine and hydrogen atoms, distinguishing substitution patterns.

- COSY and NOESY: Resolve coupling between aromatic protons (e.g., para- vs. meta-fluorine effects). For 2,3,6-substitution, distinct splitting patterns arise from deshielded protons at positions 4 and 5 .

Q. What mechanistic insights explain the biological activity of this compound in herbicide development?

As a synthetic auxin analog, it disrupts plant cell elongation by binding to TIR1/AFB receptors. Fluorine substitution enhances membrane permeability and metabolic stability compared to non-fluorinated auxins. Dose-response studies in Arabidopsis show IC50 values 2–3× lower than 2,4-D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.